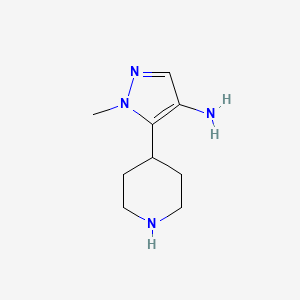

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

描述

BenchChem offers high-quality 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C9H16N4 |

|---|---|

分子量 |

180.25 g/mol |

IUPAC 名称 |

1-methyl-5-piperidin-4-ylpyrazol-4-amine |

InChI |

InChI=1S/C9H16N4/c1-13-9(8(10)6-12-13)7-2-4-11-5-3-7/h6-7,11H,2-5,10H2,1H3 |

InChI 键 |

HUEMYJVRHATBEH-UHFFFAOYSA-N |

规范 SMILES |

CN1C(=C(C=N1)N)C2CCNCC2 |

产品来源 |

United States |

Whitepaper: Chemical Profiling, Synthesis, and Pharmacophoric Utility of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine represents a highly specialized, high-value building block. It combines the potent hydrogen-bonding capability of an aminopyrazole core with the tunable solubility and salt-bridge potential of a saturated piperidine ring.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical pharmacophore design and practical bench-level execution. This whitepaper details the physicochemical profiling, the mechanistic causality behind its regioselective synthesis, and self-validating experimental protocols essential for drug development professionals.

Structural Dynamics and Physicochemical Profiling

The architecture of 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine is engineered for optimal interaction within the ATP-binding pocket of kinases. The base scaffold, 1-methyl-1H-pyrazol-4-amine, acts as a fundamental building block with a molecular weight of 97.12 Da [1] and must be handled with care due to its classification as an eye and skin irritant [2]. Isomeric variations of this framework, such as 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine, are actively utilized in proteomics research [3].

Aminopyrazoles generally exhibit high gas basicity (e.g., 917.60 kJ/mol for 1-methyl-5-aminopyrazole) [4], making them excellent hydrogen bond donors and acceptors in biological systems.

Table 1: Physicochemical & Pharmacokinetic Predictors

| Property | Value | Rationale / Implication |

| Molecular Weight | 180.25 Da | Highly efficient ligand efficiency (LE); leaves ample room for downstream derivatization without violating Lipinski's Rule of 5. |

| H-Bond Donors | 3 (NH₂, Piperidine NH) | Strong hinge binding and solvent interaction potential. |

| H-Bond Acceptors | 3 (Pyrazole Ns, Piperidine N) | Versatile binding network within the target protein pocket. |

| LogP (Predicted) | ~0.5 to 1.2 | Excellent aqueous solubility; optimal for oral bioavailability and formulation. |

| Topological Polar Surface Area | ~60 Ų | Good membrane permeability; potential for Blood-Brain Barrier (BBB) penetration if required for CNS targets. |

Synthetic Methodology: Mechanistic Causality

The synthesis of 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine requires strict regiocontrol to avoid the formation of the undesired 1,3-isomer.

-

Enaminone Formation : By employing N,N-Dimethylformamide dimethyl acetal (DMF-DMA) [R2], we generate a highly stable enaminone intermediate. This prevents premature polymerization and ensures the substrate acts as a predictable 1,3-dielectrophile.

-

Regioselective Cyclization : Methylhydrazine is introduced under strict temperature control. The less sterically hindered NH₂ of methylhydrazine attacks the enaminone carbonyl first, driving the cyclization to favor the 1,5-substitution pattern.

-

Electrophilic Aromatic Substitution : The electron-rich nature of the pyrazole core allows for direct nitration at the C4 position. Utilizing strongly acidic conditions (HNO₃/H₂SO₄) simultaneously cleaves the Boc protecting group from the piperidine, streamlining the synthetic route.

-

Catalytic Hydrogenation : Palladium on Carbon (Pd/C) [R1] is chosen over dissolving metal reductions (e.g., Fe/HCl) to reduce the nitro group. Aminopyrazoles are strong metal chelators; avoiding metal salts prevents product sequestration and simplifies purification.

Synthetic pathway for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol 1: Synthesis of the Enaminone Intermediate

-

Procedure : Dissolve 1-Boc-4-acetylpiperidine (1.0 eq) in neat DMF-DMA (3.0 eq). Heat the mixture to 100 °C under nitrogen for 12 hours. Concentrate under reduced pressure to yield the crude enaminone.

-

Causality : Neat DMF-DMA acts as both reagent and solvent, driving the equilibrium forward through the continuous removal of methanol by-product.

-

Self-Validation (IPC) : Analyze via LC-MS. The reaction is deemed complete when the starting material mass disappears and the [M+H]⁺ signal shifts by +55 Da (m/z 283.2).

Protocol 2: Regioselective Cyclization

-

Procedure : Dissolve the crude enaminone in absolute ethanol and cool to 0 °C. Add methylhydrazine (1.1 eq) dropwise over 30 minutes. Warm to room temperature and stir for 4 hours.

-

Causality : Dropwise addition at 0 °C suppresses the kinetic formation of the 1,3-isomer, maximizing the thermodynamic yield of the desired 1-methyl-5-substituted pyrazole.

-

Self-Validation (IPC) : ¹H NMR (CDCl₃) must show a distinct, sharp singlet at ~7.4 ppm, corresponding to the pyrazole C3-H proton.

Protocol 3: Nitration and Deprotection

-

Procedure : Dissolve the pyrazole intermediate in concentrated H₂SO₄ at 0 °C. Slowly add fuming HNO₃ (1.2 eq). Stir for 2 hours at room temperature. Pour over crushed ice and basify to pH 10 with NaOH to precipitate the product.

-

Causality : The highly acidic environment effectively nitrates the C4 position while simultaneously executing a global deprotection of the Boc group, yielding the free piperidine.

-

Self-Validation (IPC) : IR Spectroscopy of the precipitate must show a strong absorbance at 1530 cm⁻¹ (NO₂ asymmetric stretch), and NMR must confirm the disappearance of the Boc tert-butyl signal (~1.4 ppm).

Protocol 4: Catalytic Hydrogenation

-

Procedure : Dissolve the nitro intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with nitrogen, then introduce H₂ gas (1 atm via balloon). Stir vigorously for 6 hours. Filter through a pad of Celite to remove the catalyst and concentrate.

-

Causality : Atmospheric hydrogenation prevents over-reduction of the pyrazole ring while cleanly reducing the nitro group to a primary amine without introducing coordinating metal salts.

-

Self-Validation (IPC) : TLC visualization using a Ninhydrin stain. A deep purple spot confirms the presence of the newly formed primary amine.

Table 2: In-Process Control (IPC) Analytical Metrics

| Intermediate / Product | Analytical Method | Key Diagnostic Signal |

| Enaminone | LC-MS | [M+H]⁺ at m/z 283.2 |

| 1-Methylpyrazole Core | ¹H NMR (CDCl₃) | Singlet at ~7.4 ppm (Pyrazole C3-H) |

| Nitro Intermediate | IR Spectroscopy | Strong absorbance at 1530 cm⁻¹ (NO₂ stretch) |

| Final Amine | Ninhydrin Stain (TLC) | Deep purple spot (Primary Amine) |

Pharmacophore Analysis in Kinase Inhibition

When deployed in drug discovery, this molecule acts as a highly efficient hinge-binding pharmacophore. The 4-amino group and the adjacent pyrazole nitrogen (N2) form a critical donor-acceptor hydrogen bond pair with the backbone amides of the kinase hinge region.

Simultaneously, the N1-methyl group acts as a steric shield, directing the molecule into the correct conformation and probing the hydrophobic gatekeeper pocket. The piperidine ring projects outward toward the solvent-exposed channel, where its secondary amine can form salt bridges with acidic residues (e.g., Asp or Glu) or serve as a synthetic handle for further derivatization (e.g., amidation or reductive amination).

Pharmacophore binding model for kinase hinge region interactions.

References

-

Cheméo. "Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8)." URL: [Link][4]

-

Organic Chemistry Portal. "Palladium on Carbon (Pd/C)." URL: [Link] [R1]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine in Organic Solvents

This guide provides a comprehensive framework for determining and understanding the solubility of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine in a range of organic solvents. Given the absence of extensive published quantitative solubility data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to generate and interpret this critical dataset. The methodologies outlined herein are grounded in established principles of physical chemistry and pharmaceutical sciences, ensuring a robust and reliable outcome.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] For an active pharmaceutical ingredient (API) like 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine, a thorough understanding of its solubility in various organic solvents is indispensable. This knowledge underpins crucial stages of development, including:

-

Synthesis and Purification: The selection of appropriate solvents is critical for achieving high yields and purity during crystallization and chromatographic purification.

-

Formulation Development: Crafting a stable and effective dosage form, whether for oral, parenteral, or topical administration, is fundamentally dependent on the API's solubility characteristics.[3]

-

Preclinical and Toxicological Studies: The preparation of dosing solutions for in vitro and in vivo studies requires solvents that can dissolve the compound at the desired concentrations without interfering with the biological assays.

This guide will provide the theoretical underpinnings and a practical, step-by-step methodology to establish a comprehensive solubility profile for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine.

Theoretical Considerations: Predicting Solubility Behavior

The molecular structure of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine offers valuable clues to its likely solubility profile. The molecule incorporates several key functional groups that dictate its interactions with different solvents:

-

A Pyrazole Ring: This aromatic heterocycle contains nitrogen atoms capable of hydrogen bonding.

-

An Amino Group (-NH2): This primary amine is a strong hydrogen bond donor.

-

A Piperidine Ring: The tertiary amine within the piperidine ring (N-methylated) can act as a hydrogen bond acceptor.

-

A Methyl Group: This non-polar substituent contributes to the molecule's lipophilicity.

The presence of both hydrogen bond donors and acceptors suggests that 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine will likely exhibit favorable solubility in polar organic solvents.[4] The interplay between the polar functional groups and the non-polar hydrocarbon backbone will determine its solubility across a spectrum of solvents with varying polarities.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and pyrazole moieties, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and should also be effective at dissolving the compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be significantly lower in these solvents due to the molecule's overall polarity.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1][5] This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

-

Preparation of Materials:

-

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine (ensure purity is characterized).

-

A selection of organic solvents of appropriate grade (see Table 1 for suggestions).

-

Vials with screw caps.

-

A temperature-controlled orbital shaker or incubator.

-

A calibrated analytical balance.

-

A centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Volumetric flasks and pipettes.

-

An appropriate analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS).

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine to individual vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume or mass of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the solute in the diluted samples by interpolation from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Diagram of the Isothermal Shake-Flask Workflow:

Caption: Workflow for determining solubility using the isothermal shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and structured table for easy comparison across different solvents.

Table 1: Solubility of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine in Selected Organic Solvents at 25 °C (Hypothetical Data)

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) |

| Polar Protic | Methanol | 5.1 | [Experimental Value] |

| Ethanol | 4.3 | [Experimental Value] | |

| Isopropanol | 3.9 | [Experimental Value] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] |

| N,N-Dimethylformamide (DMF) | 6.4 | [Experimental Value] | |

| Acetonitrile | 5.8 | [Experimental Value] | |

| Less Polar | Dichloromethane | 3.1 | [Experimental Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | |

| Non-Polar | Toluene | 2.4 | [Experimental Value] |

| Hexane | 0.1 | [Experimental Value] |

Interpretation of Results:

The obtained solubility data should be analyzed in the context of the solvent's properties and the molecular structure of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine. A correlation between solubility and solvent polarity is expected. This data will be invaluable for guiding solvent selection in subsequent stages of drug development. For instance, solvents with high solubility would be candidates for crystallization processes, while a range of solvents will be useful for developing analytical methods.

Conclusion

References

-

World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. [Link]

-

Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]

-

Dahan, A., Miller, J. M., & Amidon, G. L. (2009). Prediction of solubility and permeability class membership: provisional BCS classification of the world's top oral drugs. The AAPS journal, 11(4), 740–746. [Link]

-

ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). The bars show the...[Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]

- 5. raytor.com [raytor.com]

The Strategic Role of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine in Advanced Kinase Inhibitor Design

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies on privileged molecular scaffolds that can precisely navigate complex protein binding pockets. 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of allosteric inhibitors targeting the Janus kinase (JAK) family and Tyrosine Kinase 2 (TYK2). This whitepaper provides an in-depth technical analysis of this intermediate, detailing its pharmacophore rationale, self-validating synthetic workflows, and its integration into active pharmaceutical ingredients (APIs).

Chemical Anatomy & Pharmacophore Rationale

The utility of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine lies in its highly modular bi-heterocyclic structure. As a Senior Application Scientist, it is crucial to understand the causality behind selecting this specific moiety over other isosteres:

-

The 1-Methylpyrazole Core: Pyrazoles are classic bioisosteres for phenyl rings, offering improved aqueous solubility and a lower partition coefficient (cLogP). The methyl group at the N1 position prevents tautomerization, locking the molecule into a single defined conformation that minimizes entropic penalties upon binding to the kinase domain.

-

The 4-Amino Group: This primary amine serves as the primary synthetic handle. It is highly nucleophilic, making it an ideal candidate for Buchwald-Hartwig cross-coupling or amide bond formation to attach the moiety to the main hinge-binding core of the drug.

-

The Piperidin-4-yl Group (C5 Position): Once deprotected, the secondary amine of the piperidine ring is protonated at physiological pH (pKa ~9.5). This basic center is strategically positioned to form critical salt bridges with solvent-exposed acidic residues (e.g., Aspartic Acid) in the kinase pseudokinase domain, drastically enhancing both target affinity and overall drug solubility.

Quantitative Physicochemical Profiling

To facilitate rational drug design, the foundational physicochemical properties of the fully deprotected intermediate are summarized below:

| Property | Value | Pharmacological / Synthetic Implication |

| Molecular Weight | 180.25 g/mol | High ligand efficiency (LE); leaves ample molecular weight budget for the rest of the API. |

| cLogP (estimated) | 0.4 - 0.8 | Highly hydrophilic; counterbalances lipophilic hinge-binding cores to prevent off-target toxicity. |

| pKa (Piperidine NH) | ~9.5 | Protonated at pH 7.4; essential for forming salt bridges within the target protein. |

| Topological Polar Surface Area | 44.0 Ų | Excellent membrane permeability profile for intracellular kinase targeting. |

| Hydrogen Bond Donors | 2 | Provides versatile vectors for allosteric pocket anchoring. |

| Hydrogen Bond Acceptors | 3 | Facilitates interaction with solvent-exposed water networks. |

Application in TYK2/JAK Allosteric Inhibition

The JAK family plays a pivotal role in cytokine-dependent control of cellular functions involved in immune responses (1)[1]. Aberrant TYK2 expression is heavily associated with autoimmune conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Historically, targeting the highly conserved ATP-binding site (JH1 domain) of JAK kinases led to off-target toxicities. Recent breakthroughs have shifted focus to the regulatory pseudokinase domain (JH2) to achieve absolute TYK2 selectivity (2)[2]. The 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine scaffold is frequently utilized to occupy this allosteric pocket, modulating the IL-23/Th17/Th22 axis critical in systemic lupus erythematosus and psoriasis (3)[3].

TYK2/STAT3 signaling pathway and allosteric inhibition mechanism.

Self-Validating Synthetic Workflow

To ensure high yield and purity, the synthesis of this intermediate must follow a rigorous, self-validating protocol. The following workflow outlines the bottom-up synthesis of the Boc-protected intermediate, which is the standard form used prior to API coupling.

Synthetic workflow for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine.

Step-by-Step Methodology & Causality

Step 1: Suzuki-Miyaura Cross-Coupling

-

Action: React 5-bromo-1-methyl-1H-pyrazole with 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester using Pd(dppf)Cl₂ and K₂CO₃ in a 1,4-dioxane/water mixture at 90°C.

-

Causality: The palladium catalyst Pd(dppf)Cl₂ is specifically chosen for its large bite angle, which facilitates the reductive elimination step in sterically hindered ortho-substituted pyrazoles. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base.

-

Validation: Monitor via LC-MS. The reaction is validated when the starting bromide (distinctive M/M+2 isotope pattern) is completely consumed and replaced by the coupled mass.

Step 2: Olefin Hydrogenation

-

Action: Subject the intermediate to H₂ gas (1 atm) over 10% Pd/C in methanol at room temperature.

-

Causality: Reduces the tetrahydropyridine double bond to a saturated piperidine ring. Methanol is utilized as a protic solvent to accelerate the hydrogenation kinetics.

-

Validation: ¹H NMR validation showing the complete disappearance of the vinylic proton signal (~6.0 ppm).

Step 3: Regioselective Nitration

-

Action: Treat the hydrogenated intermediate with a mixture of fuming HNO₃ and concentrated H₂SO₄ at 0°C.

-

Causality: The C4 position of the pyrazole is the most electron-rich node of the heterocycle, making it highly susceptible to electrophilic aromatic substitution. Maintaining a strict 0°C temperature is critical to prevent the oxidative cleavage of the acid-sensitive Boc protecting group.

-

Validation: LC-MS confirms a +45 Da mass shift corresponding to the addition of the nitro group.

Step 4: Nitro Reduction

-

Action: Catalytic hydrogenation (H₂, Pd/C) in ethanol.

-

Causality: Gently reduces the nitro group to the target primary amine. Dissolving metal reductions (e.g., Fe/HCl or SnCl₂/HCl) are strictly avoided here to prevent premature Boc deprotection under highly acidic conditions.

-

Validation: Visual color change from vibrant yellow (nitro) to colorless (amine); LC-MS confirms the M-30 mass shift.

Methodological Protocols for API Integration

Once the protected intermediate is synthesized, it must be coupled to the main API core. The most robust method for attaching this pyrazole-amine to an aryl or heteroaryl halide core is via Buchwald-Hartwig amination (4)[4].

Protocol: Buchwald-Hartwig Cross-Coupling

-

Preparation: In a rigorously dried Schlenk flask, combine the 4-amino pyrazole intermediate (1.0 eq) with the target aryl halide core (1.05 eq).

-

Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) alongside finely powdered K₂CO₃ (2.5 eq).

-

Causality: Xantphos is selected as the ligand because its wide bite angle strongly favors the reductive elimination of the C-N bond, suppressing competitive β-hydride elimination pathways.

-

-

Degassing: Suspend the mixture in anhydrous 1,4-dioxane and degas via three freeze-pump-thaw cycles.

-

Causality: Degassing is absolute critical as the Pd(0) active species is highly susceptible to rapid oxidation by atmospheric oxygen.

-

-

Execution & Deprotection: Heat to 100°C for 12 hours. Upon completion (validated via HPLC showing <1% aryl halide remaining), cool to room temperature, filter through Celite, and concentrate. The crude product is then treated with 4M HCl in dioxane to cleave the Boc group, yielding the final API as a hydrochloride salt.

References

- "WO2015016206A1 - Heterocyclic compound", Google P

- "US20170066763A1 - Tyk2 inhibitors and uses thereof", Google P

- "WO2022083560A1 - Tyk2 selective inhibitor and use thereof", Google P

- "CN118922420A - TYK2 inhibitor synthesis and intermediate thereof", Google P

Sources

- 1. WO2015016206A1 - Heterocyclic compound - Google Patents [patents.google.com]

- 2. WO2022083560A1 - Tyk2 selective inhibitor and use thereof - Google Patents [patents.google.com]

- 3. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]

- 4. US20170066763A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]

Ionization Profiling and pKa Characterization of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

Executive Summary

In modern drug discovery, the precise characterization of a molecule's ionization state is foundational to predicting its pharmacokinetics, solubility, and target-binding affinity. 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine is a highly versatile, sp3-rich heterocyclic building block frequently utilized in the design of kinase inhibitors and CNS-penetrant therapeutics. This whitepaper provides an in-depth technical analysis of its diprotic ionization properties, detailing the causality behind its microstate and macrostate equilibria, and establishing a self-validating experimental framework for empirical pKa determination.

Structural and Electronic Analysis

The physicochemical behavior of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine is governed by two distinct ionizable centers, resulting in a diprotic system:

-

The Piperidine Nitrogen (Secondary Aliphatic Amine): Piperidine is a strong organic base with a reference pKa of 11.12[1]. In this compound, the piperidine ring is attached at its 4-position to the pyrazole core. The inductive electron-withdrawing effect of the heteroaromatic system across three carbon-carbon bonds slightly attenuates this basicity. Consequently, the predicted macroscopic pKa for this center (pKa2) is approximately 10.2 ± 0.2 .

-

The 4-Aminopyrazole System (Primary Heteroaromatic Amine): Aromatic and heteroaromatic amines are significantly weaker bases due to the delocalization of the nitrogen lone pair into the pi-system. Reference compounds like 1-phenyl-1H-pyrazol-4-amine exhibit a pKa of roughly 4.45[2]. The electron-donating N1-methyl group slightly increases electron density on the ring, yielding an estimated macroscopic pKa (pKa1) of 4.2 ± 0.2 .

At physiological pH (7.4), the molecule exists almost exclusively (>99%) in a monocationic state , where the piperidine nitrogen is protonated, and the 4-aminopyrazole system remains neutral.

Macroscopic protonation states of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine across pH.

Experimental Methodologies for pKa Determination

To establish a self-validating system for empirical measurement, orthogonal titration techniques must be employed. Because the two ionizable centers possess vastly different electronic environments, relying on a single method can lead to artifacts. We recommend an automated platform (e.g., Sirius T3) utilizing both pH-metric and UV-metric approaches[3].

Protocol 1: Potentiometric (pH-Metric) Titration

Target: The Piperidine Nitrogen (pKa2). Causality: Aliphatic amines like piperidine lack a conjugated chromophore; thus, their protonation does not induce a measurable shift in UV absorbance. Potentiometry tracks the molar addition of acid/base required to change the pH, making it the gold standard for non-UV-active centers[3].

-

Sample Preparation: Dissolve the compound to a concentration of 1–5 mM in 0.15 M KCl. Reasoning: A high analyte concentration is mandatory to generate a robust buffering capacity signal above the background of water, while 0.15 M KCl maintains physiological ionic strength[3].

-

Titration Execution: Automatically titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere to prevent CO2 absorption.

-

Data Deconvolution: Plot the mean molecular charge versus pH (Bjerrum plot). The pKa is mathematically derived from the inflection point of this curve.

Protocol 2: UV-Metric (Spectrophotometric) Titration

Target: The 4-Aminopyrazole System (pKa1). Causality: Protonation of the heteroaromatic pyrazole system fundamentally alters its electronic transition states, resulting in distinct UV absorbance spectra for the protonated and unprotonated macrostates[4].

-

Sample Preparation: Prepare a highly dilute solution (~50 µM) in 0.15 M KCl. Reasoning: Low concentrations are required to obey the Beer-Lambert law and prevent detector saturation during multiwavelength analysis[3].

-

Spectral Acquisition: Titrate from pH 1.8 to 12.2, capturing full UV spectra (250–450 nm) at 0.2 pH increments[4].

-

Targeted Analysis: Apply Target Factor Analysis (TFA) to deconvolute the overlapping spectra. The pKa is identified at the pH where the rate of spectral change (dA/dpH) is maximized.

Protocol 3: Yasuda-Shedlovsky Extrapolation (Cosolvent Method)

Target: Handling poor aqueous solubility of the neutral free base. Causality: At pH > 10.5, the compound becomes fully neutral and may precipitate, skewing equilibrium constants.

-

Cosolvent Titration: Perform the titrations in three distinct cosolvent mixtures (e.g., 30%, 40%, and 50% Methanol/Water)[4].

-

Linear Extrapolation: Plot the apparent pKa (psKa) against the weight percent of the cosolvent.

-

Aqueous pKa Determination: Extrapolate the linear regression to 0% cosolvent to yield the true aqueous pKa, completely bypassing precipitation artifacts[5].

Orthogonal experimental workflow for robust pKa determination.

Quantitative Data Summary

The table below summarizes the predicted ionization parameters critical for downstream formulation and pharmacokinetic modeling.

| Ionizable Center | Functional Group Type | Predicted pKa | Primary Titration Method | Ionization State at pH 7.4 |

| Center 1 (pKa1) | Primary Heteroaromatic Amine (4-Aminopyrazole) | 4.2 ± 0.2 | UV-Metric | >99% Neutral |

| Center 2 (pKa2) | Secondary Aliphatic Amine (Piperidine) | 10.2 ± 0.2 | Potentiometric | >99% Protonated (Cationic) |

| Net Molecule | Diprotic Base | N/A | Orthogonal | Monocationic (+1) |

Conclusion

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine presents a biphasic ionization profile. Its piperidine moiety ensures high aqueous solubility and favorable salt-bridge formation at physiological pH, while the neutral 4-aminopyrazole acts as a potent, uncharged hydrogen bond donor/acceptor ideal for kinase hinge-binding. Accurate empirical validation of these properties requires a dual-methodology approach, leveraging both potentiometric and UV-metric titrations to decouple the distinct electronic behaviors of its functional groups.

References

-

PubChem - Piperidine | C5H11N | CID 8082 National Institutes of Health (NIH) URL:[Link]

-

Cas 1128-53-6, 1-Phenyl-1H-pyrazol-4-amine LookChem URL:[Link]

-

UV-metric (spectrophotometric) and pH-metric (potentiometric) pKa measurements... ResearchGate URL:[Link]

-

SAMPL6/pKa_challenge_instructions.md at master GitHub URL:[Link]

-

Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant... SciTechnol URL:[Link]

Sources

Unveiling the Therapeutic Potential: A Guide to Identifying and Validating Biological Targets for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine scaffold represents a promising chemotype for the development of novel therapeutics. This is due to its foundation in the pyrazole ring system, a well-established "privileged scaffold" in medicinal chemistry, known to be the core of numerous clinically successful drugs.[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the biological targets of this specific scaffold and its derivatives. We will delve into the most probable target classes based on existing literature for related pyrazole compounds, with a strong emphasis on protein kinases.[3][4] Furthermore, this guide will present a systematic, multi-pronged experimental workflow, from initial computational screening and broad-based biochemical assays to direct target engagement and functional cellular validation. Detailed protocols for key methodologies are provided to ensure scientific rigor and reproducibility. The overarching goal is to equip research teams with the necessary knowledge and experimental strategies to effectively elucidate the mechanism of action of novel compounds based on the 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine core, thereby accelerating their journey from discovery to clinical translation.

The Pyrazole Scaffold: A Foundation of Pharmacological Diversity

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its remarkable versatility and ability to form key interactions with a wide range of biological macromolecules have cemented its status as a cornerstone of modern medicinal chemistry.[2][5] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[2][6][7][8] This broad utility stems from the pyrazole ring's favorable physicochemical properties and its synthetic tractability, which allows for extensive chemical modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.[9]

The specific scaffold , 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine, combines the pyrazole core with a piperidine ring, a common feature in centrally active drugs that can influence solubility and interactions with target proteins. The presence of the 4-amine group provides a crucial vector for establishing hydrogen bond interactions within a target's binding site. Given the extensive history of pyrazole-based compounds in drug discovery, we can formulate a data-driven hypothesis regarding the most probable biological targets for this novel scaffold.

Hypothesizing Potential Biological Target Classes

An extensive review of the scientific literature reveals that pyrazole-based compounds are particularly prominent as inhibitors of protein kinases.[3][4]

Protein Kinases: The Predominant Target Class

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][10] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug development efforts.[1][10] Numerous pyrazole-containing molecules have been successfully developed as potent and selective kinase inhibitors.[3][11]

Based on the activities of structurally related pyrazole scaffolds, the following kinase families represent high-priority potential targets for the 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine core:

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][11]

-

Janus Kinases (JAKs): JAKs are key components of signaling pathways for a variety of cytokines and growth factors, and their inhibition is a validated strategy for treating inflammatory diseases and some cancers.[1]

-

Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): These kinases are located on the cell surface and are often overactive in various cancers, driving tumor growth and angiogenesis.[10][11]

-

MAP Kinases (e.g., JNK, p38): These kinases are involved in cellular responses to stress, inflammation, and apoptosis.[8][12]

-

Checkpoint Kinases (e.g., CHK1): These kinases are critical for maintaining genomic integrity, and their inhibition can sensitize cancer cells to DNA-damaging agents.[13][14]

-

Phosphoinositide 3-kinases (PI3Ks): This family of lipid kinases plays a central role in cell growth, survival, and metabolism, and is frequently mutated in cancer.[11]

Other Potential Target Classes

While kinases are the most probable targets, the versatility of the pyrazole scaffold means other possibilities should not be discounted:

-

Immune Checkpoint Modulators: Some pyrazole derivatives have been shown to inhibit the PD-1/PD-L1 interaction, a key pathway that tumors exploit to evade the immune system.[15]

-

Nuclear Receptors: Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been investigated as inhibitors of the Androgen Receptor (AR) signaling pathway for the treatment of prostate cancer.[16]

-

Enzymes in Lipid Signaling: Certain pyrazole-urea and N-acyl derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation and pain.[17]

-

Central Nervous System (CNS) Receptors: Piperazine-containing pyrazole derivatives have been shown to exhibit anxiolytic-like activity, potentially through modulation of the serotonergic pathway.[18]

A Systematic Workflow for Target Identification and Validation

A robust and multi-faceted approach is essential for confidently identifying and validating the biological target(s) of a novel compound. The following workflow provides a logical progression from broad, unbiased screening to specific, mechanistic validation.

Diagram 2: Potential inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from established methodologies for assessing the anti-proliferative effects of novel compounds. [19]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot for Phospho-Substrate Analysis

This protocol provides a general framework for assessing on-target kinase inhibition in a cellular context. [1]

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the anti-proliferative IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.

-

Protein Extraction: Place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes, with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the membrane with an antibody for the total substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the relative decrease in phosphorylation.

Data Presentation and Interpretation

Quantitative data from the various assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |

| CDK2/CycA | 95% | 50 |

| JAK2 | 88% | 120 |

| VEGFR2 | 65% | 850 |

| EGFR | 25% | >10,000 |

| p38α | 15% | >10,000 |

Table 2: Hypothetical Anti-proliferative Activity

| Cell Line | Known Dependency | IC50 (µM) |

| MCF-7 (Breast) | CDK pathway | 0.95 |

| HCT116 (Colon) | General proliferation | 1.50 |

| HEL (Erythroleukemia) | JAK2 | 0.80 |

Conclusion and Future Directions

The 1-methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine scaffold holds significant promise as a foundation for the development of novel therapeutic agents. The strong precedent for pyrazole-based compounds as potent kinase inhibitors provides a clear and rational starting point for target identification efforts. [3][4]By employing the systematic, multi-phase workflow outlined in this guide—from broad-based screening to direct biophysical and functional cellular assays—researchers can confidently identify and validate the biological targets of novel compounds derived from this scaffold. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing potency, selectivity, and drug-like properties, ultimately paving the way for preclinical and clinical development. The methodologies and strategies presented herein provide a robust framework to unlock the full therapeutic potential of this promising chemical series.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Semantic Scholar. Available at: [Link]

-

Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (n.d.). PMC. Available at: [Link]

-

Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate. Available at: [Link]

-

Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). PubMed. Available at: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). PMC. Available at: [Link]

-

Biologically active 4‐aminopyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). PubMed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. (n.d.). PubMed. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

-

Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-(1-(4(sulphanilamide)phenyl)-3-(methyl)-1H-pyrazol-5-yl)dine urea and N-acyl derivatives a... (n.d.). ChEMBL - EMBL-EBI. Available at: [Link]

-

SID 249565626. (n.d.). PubChem - NIH. Available at: [Link]

-

Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2012). PubMed. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SID 249565626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Document: Design, synthesis and biological evaluation of 4-(1-(4(sulphanilamide)phenyl)-3-(methyl)-1H-pyrazol-5-yl)dine urea and N-acyl derivatives a... - ChEMBL [ebi.ac.uk]

- 18. Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Chemoselective Functionalization of the Piperidine Ring in 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine: Application Notes & Protocols

Introduction & Structural Analysis

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine is a highly versatile bifunctional building block frequently utilized in the design of kinase inhibitors, central nervous system (CNS) therapeutics, and complex natural product analogs[1]. The structural architecture of this molecule presents a classic chemoselectivity challenge: it contains both an aliphatic secondary amine (within the piperidine ring) and a heteroaromatic primary amine (on the pyrazole core).

For drug development professionals, the objective is often to functionalize the piperidine ring—via alkylation, acylation, or sulfonylation—to explore structure-activity relationships (SAR) in the solvent-exposed regions of a target protein. Simultaneously, the pyrazole-4-amine must remain intact to preserve crucial hydrogen-bonding interactions within the active site.

Causality & Mechanistic Rationale (E-E-A-T)

The successful chemoselective functionalization of this scaffold relies entirely on the vast difference in basicity and nucleophilicity between the two nitrogen centers.

-

The Piperidine Amine: The nitrogen atom in the saturated piperidine ring is sp3 -hybridized. It is highly basic, with a conjugate acid pKa (pKaH) of approximately 11.1[2]. Consequently, it is highly nucleophilic and readily attacks electrophiles.

-

The Pyrazole-4-amine: The primary amine attached to the pyrazole ring has significant sp2 -hybridized character due to the delocalization of its lone pair into the electron-rich, aromatic pyrazole π -system. This conjugation dramatically reduces its basicity (pKaH < 5) and nucleophilicity[3].

Because of this ~6 to 8 order-of-magnitude difference in basicity, electrophiles will preferentially react with the piperidine nitrogen. By carefully controlling reaction stoichiometry (1.0 - 1.05 equivalents of electrophile) and temperature, the piperidine ring can be functionalized quantitatively without the need for cumbersome protecting group strategies (e.g., Boc or Cbz protection of the pyrazole amine)[4].

Structural basis for chemoselective functionalization driven by pKaH and nucleophilicity.

Reaction Workflows & Quantitative Data

Reductive Amination

Reductive amination is the premier method for alkylating the piperidine ring while avoiding the over-alkylation issues common with direct alkyl halide displacement[5]. The reaction utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent. Causality: The highly nucleophilic piperidine amine rapidly condenses with an aldehyde or ketone to form an iminium ion intermediate. The poorly nucleophilic pyrazole amine does not form an imine under these mild conditions. NaBH(OAc)₃ selectively reduces the iminium ion over the unreacted aldehyde, yielding the desired tertiary amine cleanly[5].

Acylation & Sulfonylation

Acylation of the piperidine ring can be achieved using acid chlorides or carboxylic acids activated by coupling reagents (e.g., HATU). Causality: Acid chlorides are highly reactive and could potentially acylate the pyrazole amine if used in excess. However, by strictly limiting the acid chloride to 1.05 equivalents and running the reaction at 0 °C, the kinetic preference for the more nucleophilic piperidine nitrogen ensures absolute chemoselectivity[4].

Table 1: Summary of Chemoselective Functionalization Parameters

| Functionalization Type | Reagents / Conditions | Electrophile Stoichiometry | Expected Chemoselectivity (Piperidine : Pyrazole) | Typical Isolated Yield |

| Reductive Amination | Aldehyde, NaBH(OAc)₃, DCE, RT | 1.05 eq Aldehyde | > 99:1 | 85 - 95% |

| Acylation | Acid Chloride, DIPEA, DCM, 0 °C | 1.05 eq Acid Chloride | > 95:5 | 80 - 90% |

| Amidation (Coupling) | Carboxylic Acid, HATU, DIPEA, DMF | 1.10 eq Acid/HATU | > 98:2 | 75 - 85% |

| Sulfonylation | Sulfonyl Chloride, Et₃N, DCM, 0 °C | 1.05 eq Sulfonyl Chloride | > 95:5 | 80 - 92% |

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Step-by-step experimental workflow for chemoselective reductive amination.

-

Preparation: In an oven-dried round-bottom flask, dissolve 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

-

Electrophile Addition: Add the desired aldehyde (1.05 mmol, 1.05 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for complete iminium ion formation. Self-Validation Check: Do not add the reducing agent immediately; pre-formation of the iminium ion ensures high yields and prevents direct reduction of the aldehyde.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) in one portion. Stir the suspension at room temperature for 12–16 hours under a nitrogen atmosphere.

-

Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL).

-

Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH with 1% Et₃N to prevent streaking of the basic amine) to afford the N-alkylated product.

Protocol B: Chemoselective Acylation via Acid Chlorides

-

Preparation: Dissolve 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine (1.0 mmol) and N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq) in anhydrous DCM (10 mL).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial Step: Lowering the temperature maximizes the kinetic differentiation between the two amines, preventing off-target acylation of the pyrazole core.

-

Acylation: Slowly add the acid chloride (1.05 mmol, 1.05 eq) dropwise via a syringe over 5 minutes.

-

Reaction: Stir the mixture at 0 °C for 1 hour. Monitor the reaction via LC-MS or TLC to ensure complete consumption of the starting material.

-

Workup: Dilute the mixture with additional DCM (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the N-acylated piperidine derivative.

Sources

- 1. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Chemoselective Acylation of Amines in Aqueous Media [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Handling and storage guidelines for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

Application Notes & Protocols for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

Introduction: Understanding 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine (CAS No. 3524-30-9) is a heterocyclic compound featuring a substituted pyrazole ring linked to a piperidine moiety.[1][2] As a member of the amino-pyrazole class, this molecule and its analogues are of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous pharmaceuticals, including kinase inhibitors developed for oncology.[3][4] The presence of both a basic piperidine ring and an aromatic amine group suggests potential for multiple binding interactions with biological targets, making it a valuable building block for library synthesis and lead optimization campaigns.[1]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the safe and effective handling, storage, and utilization of this compound in a laboratory setting. The protocols herein are synthesized from safety data for structurally related compounds and established best practices in chemical research.

Section 1: Compound Profile & Physicochemical Properties

While detailed experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data on analogous compounds.

| Property | Value / Observation | Rationale & Source |

| CAS Number | 3524-30-9 | Public chemical databases.[2] |

| Molecular Formula | C₉H₁₆N₄ | Derived from chemical structure.[1][2] |

| Molecular Weight | 180.25 g/mol | Derived from chemical structure.[2] |

| Appearance | Likely an off-white to light-colored solid/powder. | Typical for similar small molecule amines.[1][5] |

| Solubility | Expected solubility in polar organic solvents (e.g., DMSO, DMF, Methanol). | Based on the polar nature of the amine and pyrazole groups.[1] |

| Stability | Potentially sensitive to air and moisture. | Amine groups can be susceptible to oxidation. Safety data for a related pyrazole indicates air sensitivity.[6] A related piperazine is noted as hygroscopic.[7] |

Section 2: Hazard Identification & Risk Assessment

A thorough risk assessment is mandatory before handling this compound. Although a specific Safety Data Sheet (SDS) for this exact molecule is not available in the search results, data from related amino-pyrazoles and piperidines indicate a probable hazard profile of skin and eye irritation .[6][8][9]

Causality of Hazards:

-

Skin/Eye Irritation: The amine functional groups can be basic and act as irritants upon contact with skin and mucous membranes. Similar compounds are classified as Skin Irritation Category 2 and Serious Eye Irritation Category 2.[6][8][9]

-

Inhalation Hazard: Fine powders can be easily aerosolized during handling (e.g., weighing, transferring), posing a risk of respiratory tract irritation.[6][10]

The following workflow diagram outlines the essential steps for risk assessment before commencing any experimental work.

Caption: Risk assessment workflow for handling the target compound.

Section 3: Safe Handling Protocols

Adherence to strict handling protocols is critical to ensure personnel safety and experimental integrity.

Engineering Controls

All manipulations of the solid compound, including weighing and preparation of stock solutions, must be performed inside a certified chemical fume hood.[11] This is the primary defense against inhalation of aerosolized powder and containment of any potential spills. The fume hood also provides a controlled environment to minimize the compound's exposure to atmospheric moisture and air.[6][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine:

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[6][8]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[10] Contaminated gloves should be disposed of immediately as chemical waste.

-

Body Protection: A lab coat must be worn and kept fully fastened.[10] Protective boots are recommended in situations with a higher risk of spills.[8]

General Hygiene and Handling

-

Avoid formation of dust and aerosols during handling.[10]

-

Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[6][8]

-

Do not eat, drink, or smoke in the laboratory.[11]

-

Take off any contaminated clothing and wash it before reuse.[8][9]

Emergency & First-Aid Procedures

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6][8][10]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6][8]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[6][10]

-

If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[10]

-

Spill Cleanup: For a small spill, wipe the area dry, place the contaminated materials in a sealed bag for waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[8] Avoid breathing any vapors or dust.[8][10]

Section 4: Storage and Stability Guidelines

Proper storage is paramount to maintaining the purity and stability of the compound. Given the potential for air and moisture sensitivity based on analogous structures, a cautious approach is warranted.[6][7]

Recommended Storage Conditions

| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) |

| Temperature | Room Temperature (20-25°C) | -20°C or below |

| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) backfill |

| Moisture | Store in a desiccator | Store in a desiccator |

| Light | Store in a dark place (e.g., cabinet) | Store in an opaque container in the dark |

| Container | Original supplier vial (glass or amber glass) | Original supplier vial, sealed with paraffin film |

Rationale for Storage Conditions

The amine functionality present in the molecule is a potential site for oxidative degradation. Storing under an inert atmosphere for long-term use mitigates this risk.[6] The hygroscopic nature of similar amine-containing heterocycles necessitates storage in a desiccated environment to prevent hydration, which could affect sample weight accuracy and potentially lead to degradation.[7]

Caption: Decision tree for selecting appropriate storage conditions.

Section 5: Application Protocol: Preparation of a Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common first step for biological screening assays.

Materials:

-

1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine (MW: 180.25 g/mol )

-

Anhydrous, ACS-grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

Protocol:

-

Pre-Weighing Preparation:

-

Equilibrate the compound container to room temperature for at least 20 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Perform all work in a chemical fume hood.

-

-

Weighing the Compound:

-

Tare a suitable microcentrifuge tube or vial on the analytical balance.

-

Carefully add approximately 1.80 mg of the compound to the vial. Record the exact weight.

-

Causality Check: A precise weight is essential for accurate final concentration. Working with small quantities minimizes waste and exposure risk.

-

-

Solvent Addition:

-

Using the exact recorded weight, calculate the required volume of DMSO for a 10 mM solution.

-

Formula: Volume (µL) = (Weight (mg) / 180.25 g/mol ) * 100,000

-

Example: For 1.80 mg, Volume = (1.80 / 180.25) * 100,000 ≈ 998.6 µL.

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

-

-

Solubilization:

-

Tightly cap the vial.

-

Vortex the solution for 30-60 seconds to aid dissolution.

-

If necessary, gently warm the vial or use a sonicator bath for a few minutes to ensure complete solubilization.

-

-

Quality Control & Storage:

-

Self-Validation Step: Visually inspect the solution against a light source to ensure there is no undissolved particulate matter or precipitation. A clear, homogenous solution is required.

-

Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

-

For short-term use, store the DMSO stock solution at -20°C. For long-term storage, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound, and store at -80°C.

-

Section 6: Waste Disposal

All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[6][8] Do not allow the product to enter drains or the environment.[8]

References

-

Safety Data Sheet. (Dec 21, 2023). Retrieved from [Link]

-

SID 249565626 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC. (n.d.). Retrieved from [Link]

-

N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - MDPI. (Dec 13, 2022). Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (Apr 25, 2023). Retrieved from [Link]

Sources

- 1. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

Application Note: Optimizing Reaction Conditions for the Synthesis of Pyrazole-4-Amine Derivatives

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Pharmacological Context

Pyrazole-4-amine derivatives are privileged scaffolds in modern medicinal chemistry. Their unique electronic distribution and geometry allow them to act as ideal hinge-binding pharmacophores in the design of potent kinase inhibitors. Mechanistically, the aminopyrazole core interacts with the hinge region residues of kinases by forming a highly stable triad of hydrogen bonds[1].

Recent drug discovery campaigns have successfully leveraged this scaffold to develop sub-micromolar inhibitors for a variety of targets. For example, specific 4-aminopyrazole derivatives have demonstrated exceptional efficacy as inhibitors of Janus Kinases (JAK1/2/3)[2], Cyclin-Dependent Kinases (CDK2/5) for cancer therapy[1], and Polo-like kinase 4 (PLK4)[3]. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks in synthesizing these derivatives—namely, regioselectivity, yield optimization, and purification efficiency.

Mechanistic Pathways & Synthetic Workflow

The construction of the 1H-pyrazole-4-amine core traditionally relies on the cyclocondensation of substituted hydrazines with 1,3-dicarbonyl compounds or β -enaminones. The reaction proceeds via the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, leading to cyclization and subsequent dehydration[4].

Following the formation of the core, late-stage functionalization (such as N-alkylation or Buchwald-Hartwig cross-coupling) is often required to append the specific moieties that dictate kinase selectivity.

Figure 1: Synthetic workflow for pyrazole-4-amine derivatives from precursors to kinase inhibitors.

Optimization of Reaction Conditions

Optimizing the synthesis of pyrazole-4-amines requires a delicate balance of solvent thermodynamics and thermal control to prevent over-alkylation and degradation.

-

Solvent Selection: While Dimethylformamide (DMF) is traditionally used to enhance the solubility of both hydrazine and diketone precursors[4], modern green chemistry heavily favors "on-water" protocols. Water drives the condensation of organic substrates via the hydrophobic effect, allowing the final product to precipitate cleanly and avoiding tedious chromatographic purification[5].

-

Thermal Activation: Conventional heating at 85°C typically requires 1.5 to 2 hours. Transitioning to microwave irradiation (150°C) reduces reaction times to roughly 20 minutes and improves yields by 15–20% by minimizing the thermal degradation of sensitive intermediates[4].

Quantitative Comparison of Reaction Parameters

The following table summarizes the quantitative data across different optimization strategies to guide your experimental design:

| Synthetic Strategy | Solvent | Temp (°C) | Time | Key Additive / Catalyst | Typical Yield (%) | Mechanistic Advantage |

| Conventional Cyclocondensation | DMF | 85 | 1.5–2 h | None | ~44 | High solubility for highly polar precursors[4]. |

| Microwave-Assisted Cyclization | Variable | 150 | 20 min | None | 59–64 | Rapid heating minimizes thermal degradation[4]. |

| "On-Water" Multicomponent | H 2 O | 100 | 45 min | None (Catalyst-free) | >80 | Hydrophobic effect drives precipitation and easy workup[5]. |

| Direct N-Alkylation | DMSO | 35–50 | 12 h | K 2 CO 3 / Cu (cat.) | 38–44 | DMSO fully solubilizes the core; Cu improves regioselectivity[4]. |

Validated Experimental Protocols

As a self-validating system, each protocol below includes built-in causality checks to ensure the integrity of your synthesis.

Protocol A: "On-Water" One-Pot Synthesis of the 4-Aminopyrazole Core

Objective: Synthesize the pyrazole core using a green, catalyst-free multicomponent approach. Causality: Water is utilized not merely for environmental compliance, but because the insolubility of the intermediates drives the equilibrium forward via precipitation, protecting the newly formed amine from unwanted side reactions[5].

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, suspend the active methylene compound (e.g., dimedone, 1.0 equiv) and phenylhydrazine (1.0 equiv) in deionized water (0.5 M).

-

Activation: Stir the suspension vigorously at room temperature for 10 minutes.

-

Self-Validation Check: A distinct color change and initial precipitation indicate the successful in situ formation of the pyrazolone intermediate.

-

-

Condensation: Add the aromatic amine (1.0 equiv) and phenylglyoxal monohydrate (1.0 equiv). Heat the mixture to reflux (100 °C) for exactly 45 minutes.

-

Isolation: Remove the flask from heat and cool to room temperature. The hydrophobic product will precipitate completely from the aqueous phase. Filter the solid under vacuum and wash with cold water followed by a minimal amount of cold ethanol.

-

Analytical Validation: Analyze the crude solid via HPLC-MS. The absence of starting material peaks and a purity of >95% confirms the success of the catalyst-free protocol, allowing you to bypass column chromatography.

Protocol B: Regioselective N-Alkylation of 1H-Pyrazol-4-amine

Objective: Introduce an alkyl or aryl substituent at the pyrazole nitrogen while preserving the 4-amino group. Causality: Direct alkylation often suffers from poor regioselectivity. Using a limiting reagent strategy in DMSO with a mild base ensures that the more nucleophilic pyrazole nitrogen is alkylated preferentially over the exocyclic 4-amino group[4].

Step-by-Step Methodology:

-

Initialization: Dissolve 1H-pyrazol-4-amine (1.0 equiv) in anhydrous DMSO (0.2 M). DMSO is selected because its high dielectric constant fully solubilizes the polar pyrazole core and stabilizes the transition state[4].

-

Deprotonation: Add anhydrous K 2 CO 3 (2.0 equiv). Stir the mixture for 15 minutes at 35 °C to selectively deprotonate the pyrazole ring nitrogen.

-

Coupling: Slowly add the alkyl halide (e.g., methyl iodide or pentyl bromide, 1.1 equiv) dropwise over 10 minutes to prevent thermal spikes and mitigate over-alkylation.

-

Reaction: Elevate the temperature to 50 °C and stir continuously for 12 hours under an inert nitrogen atmosphere.

-

Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over MgSO 4 , filter, and concentrate in vacuo. Purify via silica gel chromatography using a hexane/ethyl acetate gradient.

-

Self-Validation Check: Perform 2D NOESY NMR on the purified product. The presence of cross-peaks between the new N-alkyl protons and the adjacent pyrazole C3/C5 protons definitively confirms the correct regiochemistry.

-

Sources

- 1. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

Purification methods for 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine impurities

Welcome to the Technical Support Center for the purification of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazol-4-amine and its associated synthetic impurities.

As a highly polar molecule containing both a secondary amine (piperidine, pKa ~10.5) and a primary aniline-like amine (pyrazole-4-amine, pKa ~4), this scaffold presents unique chromatographic challenges. Standard purification techniques often fail due to severe secondary interactions with stationary phases. This guide is designed by application scientists to provide you with field-proven, causality-driven troubleshooting strategies and self-validating protocols.

Section 1: Troubleshooting & FAQs

Q1: Why does my product exhibit severe peak tailing and co-elute with regioisomers during standard Reverse-Phase HPLC (RP-HPLC)? The Causality: At acidic or neutral pH (e.g., using 0.1% TFA or Formic Acid), the basic piperidine nitrogen is fully protonated. These cationic species interact strongly with residual, unendcapped silanols on standard silica-based C18 columns via ion-exchange mechanisms, causing peak broadening and tailing. The Solution: Transition to a High-pH RP-HPLC method. By raising the mobile phase pH above 10.5 (using volatile bases like Ammonium Hydroxide or 1-Methylpiperidine), the piperidine moiety is deprotonated into its free base form. This eliminates deleterious ion-exchange interactions, allowing hydrophobic retention mechanisms to dominate and yielding sharp, baseline-resolved peaks[1].